N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a sulfamoyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of 4-[(4-bromophenyl)sulfamoyl]phenylamine: The 4-bromobenzenesulfonyl chloride is then reacted with aniline to form the corresponding sulfonamide.
Coupling with 3,4-dimethoxybenzoic acid: The final step involves coupling the sulfonamide intermediate with 3,4-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfamoyl group.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-4-fluorobenzamide
- 4-bromophenyl methyl sulfone
Uniqueness
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C21H19BrN2O5S |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H19BrN2O5S/c1-28-19-12-3-14(13-20(19)29-2)21(25)23-16-8-10-18(11-9-16)30(26,27)24-17-6-4-15(22)5-7-17/h3-13,24H,1-2H3,(H,23,25) |
InChI Key |
QCKHZSCJNQJBRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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